1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-phenylpropan-1-one
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Overview
Description
1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-phenylpropan-1-one is an organic compound with the molecular formula C18H18O2. This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-phenylpropan-1-one typically involves the condensation of 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde with phenylpropanone under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it useful in biological studies.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways, leading to its observed biological effects. For example, its antioxidant activity may involve the scavenging of free radicals and the inhibition of oxidative stress-related pathways.
Comparison with Similar Compounds
Similar Compounds
Chroman: Another member of the benzopyran family, known for its antioxidant properties.
Flavonoids: A class of compounds with a similar benzopyran structure, widely studied for their biological activities.
Coumarins: Compounds with a benzopyranone structure, known for their anticoagulant and antimicrobial properties.
Uniqueness
1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-phenylpropan-1-one is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
101019-08-3 |
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Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-6-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C18H18O2/c19-17(10-8-14-5-2-1-3-6-14)15-9-11-18-16(13-15)7-4-12-20-18/h1-3,5-6,9,11,13H,4,7-8,10,12H2 |
InChI Key |
ZNUUIHHLBDFCEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)CCC3=CC=CC=C3)OC1 |
Origin of Product |
United States |
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